4-(2-Aminopropan-2-yl)aniline
Overview
Description
“4-(2-Aminopropan-2-yl)aniline” is an organic compound with the IUPAC name 4-(1-amino-1-methylethyl)aniline . It has a molecular weight of 150.22 . The compound is stored at a temperature of 4°C and has a physical form of oil .
Synthesis Analysis
The synthesis of anilines, including “this compound”, involves various methods and applications . They act as effective 1,5-nucleophiles in cyclocondensation reactions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 150.22 . It is stored at a temperature of 4°C and has a physical form of oil .Scientific Research Applications
Electroluminescent Materials
4-(2-Aminopropan-2-yl)aniline derivatives have been utilized in the design and synthesis of novel classes of emitting amorphous molecular materials. These materials, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and related compounds, are characterized by their intense fluorescence emission and capability to form stable amorphous glasses. They are used as emitting materials in organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. This makes them suitable for applications in organic EL devices where color tuning and high performance are desired (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Corrosion Inhibition
Compounds derived from this compound have shown effective corrosion inhibition properties. For instance, a synthesized thiophene Schiff base demonstrated significant inhibitory action on the corrosion of mild steel in acidic solutions. The efficiency of these compounds as corrosion inhibitors increases with concentration, and they adhere to metal surfaces following Langmuir's isotherm (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Polymer Synthesis
This compound is used in the synthesis of various polymers, including conducting polymers. For example, its involvement in the electrochemical copolymerization of aniline and o-aminophenol leads to the formation of poly(aniline-co-o-aminophenol), which has shown to possess good stability, high reversibility, and notable electrochemical activity (Mu, 2004).
Electrostatic Charge Dissipation
Derivatives of this compound, such as poly(1-amino-2-naphthol-4-sulfonic acid) and its copolymers with aniline, are used in applications involving electrostatic charge dissipation. These materials, owing to their intrinsic protonic doping ability and solubility, have been successfully utilized as antistatic materials in protective paints (Bhandari, Bansal, Choudhary, & Dhawan, 2009).
Biomedical Research
In biomedical research, this compound derivatives have been explored as mechanistic probes for redox-active tyrosines. For instance, an aniline-based amino acid was used to replace a conserved tyrosine in ribonucleotide reductase, providing insights into the sequence of proton and electron transfer events during side-chain oxidation in biological systems (Chang, Yee, Nocera, & Stubbe, 2004).
Safety and Hazards
The safety information for “4-(2-Aminopropan-2-yl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(2-aminopropan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXYDZAXRFXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606744 | |
Record name | 4-(2-Aminopropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878196-82-8 | |
Record name | 4-(2-Aminopropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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